molecular formula C13H12N4O3S B10885910 (2E)-2-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide

(2E)-2-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide

Cat. No.: B10885910
M. Wt: 304.33 g/mol
InChI Key: NXOIMQVDJRXKNT-VIZOYTHASA-N
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Description

2-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a hydrazinecarbothioamide moiety. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 5-(4-methyl-2-nitrophenyl)-2-furaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring and nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the furan or phenyl rings.

Scientific Research Applications

2-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE: Similar structure but with a carboxamide group instead of a carbothioamide group.

    2-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOUREA: Similar structure but with a carbothioureide group.

Uniqueness

The uniqueness of 2-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C13H12N4O3S/c1-8-2-4-10(11(6-8)17(18)19)12-5-3-9(20-12)7-15-16-13(14)21/h2-7H,1H3,(H3,14,16,21)/b15-7+

InChI Key

NXOIMQVDJRXKNT-VIZOYTHASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=S)N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=S)N)[N+](=O)[O-]

Origin of Product

United States

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